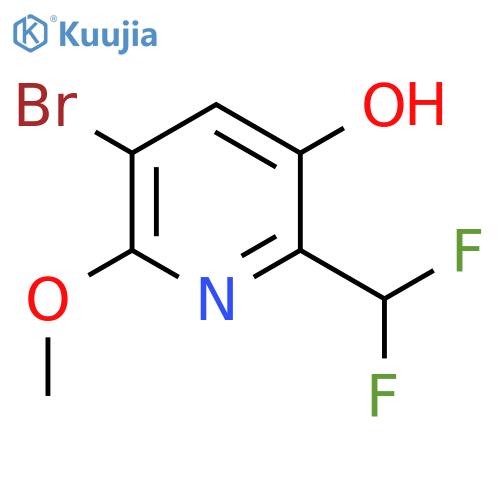Cas no 1806072-20-7 (5-Bromo-2-(difluoromethyl)-3-hydroxy-6-methoxypyridine)
5-ブロモ-2-(ジフルオロメチル)-3-ヒドロキシ-6-メトキシピリジンは、高度に機能化されたピリジン誘導体であり、有機合成や医薬品中間体として重要な役割を果たします。ブロモ基とジフルオロメチル基の導入により、分子の反応性と選択性が向上し、複雑な骨格構築に適しています。ヒドロキシル基とメトキシ基の存在は、さらなる修飾や官能基変換の可能性を提供します。この化合物は、特にフッ素含有医薬品や農薬の開発において有用な中間体として注目されています。その特異な構造特性から、創薬研究における多様な応用が期待できます。

1806072-20-7 structure
商品名:5-Bromo-2-(difluoromethyl)-3-hydroxy-6-methoxypyridine
CAS番号:1806072-20-7
MF:C7H6BrF2NO2
メガワット:254.028848171234
CID:4915387
5-Bromo-2-(difluoromethyl)-3-hydroxy-6-methoxypyridine 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-2-(difluoromethyl)-3-hydroxy-6-methoxypyridine
-
- インチ: 1S/C7H6BrF2NO2/c1-13-7-3(8)2-4(12)5(11-7)6(9)10/h2,6,12H,1H3
- InChIKey: GGHGDMXFRQSTMA-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(C(F)F)=NC=1OC)O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 173
- トポロジー分子極性表面積: 42.4
- 疎水性パラメータ計算基準値(XlogP): 2.1
5-Bromo-2-(difluoromethyl)-3-hydroxy-6-methoxypyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A024006826-1g |
5-Bromo-2-(difluoromethyl)-3-hydroxy-6-methoxypyridine |
1806072-20-7 | 97% | 1g |
$1,680.00 | 2022-04-01 | |
| Alichem | A024006826-500mg |
5-Bromo-2-(difluoromethyl)-3-hydroxy-6-methoxypyridine |
1806072-20-7 | 97% | 500mg |
$931.00 | 2022-04-01 |
5-Bromo-2-(difluoromethyl)-3-hydroxy-6-methoxypyridine 関連文献
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
2. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
-
Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433
-
Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589
1806072-20-7 (5-Bromo-2-(difluoromethyl)-3-hydroxy-6-methoxypyridine) 関連製品
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)
- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)
- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)
- 2228533-93-3(4-amino-4-2-methoxy-3-(trifluoromethyl)phenylcyclohexan-1-ol)
- 1671064-19-9(Methyl 5-(benzyloxy)-2-methyl-1H-indole-3-carboxylate)
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量